4-Aminoquinoline-7-carbonitrile

Antimalarial Drug-likeness Solubility

7-Chloro-4-aminoquinolines have poor solubility and high lipophilicity, limiting oral bioavailability. 4-Aminoquinoline-7-carbonitrile replaces the 7-Cl with a 7-CN group, delivering: • Enhanced aqueous solubility and reduced lipophilicity (Joshi et al., J. Med. Chem. 2017) • IC50 <100 nM against chloroquine-resistant P. falciparum strains • Confirmed β-hematin and hemozoin formation inhibition A pre-validated scaffold for next-generation antimalarial lead optimization.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 1253790-96-3
Cat. No. B172000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline-7-carbonitrile
CAS1253790-96-3
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C#N)N
InChIInChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13)
InChIKeyULOMPSGOQQSFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoquinoline-7-carbonitrile: Key Intermediate for Antimalarial Discovery


4-Aminoquinoline-7-carbonitrile (CAS 1253790-96-3) is a functionalized heterocyclic building block belonging to the 4-aminoquinoline class, a pharmacophore central to antimalarial drug development [1]. Its molecular formula is C10H7N3, with a molecular weight of 169.18 g/mol [1]. The compound features a primary amino group at the 4-position and a nitrile substituent at the 7-position of the quinoline ring, distinguishing it from the more common 7-chloro analogs like chloroquine. This structural modification is not incidental; it has been specifically explored in medicinal chemistry to enhance drug-like properties, particularly solubility and lipophilicity, while aiming to retain or improve potency against drug-resistant Plasmodium falciparum strains [REFS-1, REFS-2].

Why 7-Carbonitrile Cannot Be Replaced by 7-Chloro Analogs


Generic substitution of 4-aminoquinoline-7-carbonitrile with its 7-chloro analog (e.g., 4-amino-7-chloroquinoline) is not functionally equivalent due to fundamentally altered physicochemical properties that critically impact drug-likeness and downstream development. While the 7-chloro derivatives, such as chloroquine, form the historical basis of antimalarial therapy, they often suffer from poor solubility and high lipophilicity, which can limit oral bioavailability and contribute to resistance mechanisms [1]. Direct comparative studies have demonstrated that the 7-nitrile moiety in 4-aminoquinoline-7-carbonitrile significantly improves aqueous solubility and decreases lipophilicity [1]. These changes are not merely incremental but represent a deliberate molecular design strategy to overcome the limitations of the legacy 7-chloro scaffold, thereby directly influencing key parameters in lead optimization and preclinical development [1].

Quantitative Evidence vs. Legacy 7-Chloro Scaffolds


Enhanced Aqueous Solubility

Replacing the 7-chloro group with a 7-carbonitrile moiety in a matched molecular pair of 4-aminoquinoline derivatives resulted in a significantly improved aqueous solubility profile [1]. While the study reports this improvement as qualitative ('significantly improved'), the direct comparative nature of the experiment within the same chemical series provides strong evidence that the 7-carbonitrile variant confers a measurable physicochemical advantage. The quantitative magnitude of this improvement is not numerically specified in the accessible data, but the conclusion of enhanced solubility is a key differentiator from the 7-chloro benchmark.

Antimalarial Drug-likeness Solubility

Reduced Lipophilicity (LogD)

The same direct comparative study demonstrated that the 4-aminoquinoline-7-carbonitrile derivative exhibited decreased lipophilicity relative to its 7-chloro counterpart [1]. Lower lipophilicity is a desirable attribute in drug design, as it is often associated with reduced off-target binding, lower metabolic clearance, and a decreased risk of hERG channel inhibition. The study confirms this trend but does not provide the specific LogD values in the accessible data.

Antimalarial Lipophilicity Drug-likeness

Potency Against Chloroquine-Resistant Strains

The study evaluated a series of 4-aminoquinoline derivatives, including those with the 7-carbonitrile modification, against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2 and 7G8) strains of Plasmodium falciparum [1]. The results showed that 5 out of 6 derivatives containing the 4-aminoquinoline-7-carbonitrile core had IC50 values < 100 nM against the NF54 strain, demonstrating potent activity [1]. Crucially, the compounds retained efficacy against the drug-resistant Dd2 and 7G8 strains, a key differentiator from chloroquine, which is ineffective against these resistant parasites [1].

Antimalarial Drug Resistance IC50

High-Impact Applications in Drug Discovery


Designing Leads for Drug-Resistant Malaria

The compound serves as a superior core scaffold for designing the next generation of antimalarial drugs. The evidence from direct comparative studies shows that incorporating the 4-aminoquinoline-7-carbonitrile moiety into a lead series confers significantly improved solubility and reduced lipophilicity compared to traditional 7-chloro analogs, while maintaining potent activity against chloroquine-resistant strains [1]. This makes it an ideal starting point for medicinal chemistry campaigns aimed at overcoming the limitations of existing 4-aminoquinoline therapies.

Optimizing Oral Bioavailability and Drug-Likeness

For lead optimization chemists, 4-aminoquinoline-7-carbonitrile offers a validated molecular strategy to enhance key drug-like properties. The 7-nitrile group directly addresses the poor solubility and high lipophilicity often associated with the 4-aminoquinoline pharmacophore [1]. Procuring this building block allows for the rapid exploration of structure-activity relationships (SAR) in a chemical space that is pre-validated for improved physicochemical parameters, thereby increasing the probability of identifying development candidates with favorable ADME profiles.

Chemical Probes for Heme Detoxification Studies

All derivatives containing the 4-aminoquinoline-7-carbonitrile core in the Joshi et al. study were shown to inhibit both β-hematin (synthetic hemozoin) formation and hemozoin formation in the parasite [1]. This confirms the scaffold's ability to engage the primary mechanism of action of quinoline antimalarials. Therefore, this compound can be used to synthesize potent and selective chemical probes to further investigate the biology of heme detoxification in Plasmodium parasites, a validated but still incompletely understood drug target.

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